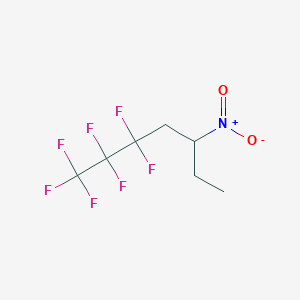

1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane

説明

Structure

3D Structure

特性

CAS番号 |

356-66-1 |

|---|---|

分子式 |

C7H8F7NO2 |

分子量 |

271.13 g/mol |

IUPAC名 |

1,1,1,2,2,3,3-heptafluoro-5-nitroheptane |

InChI |

InChI=1S/C7H8F7NO2/c1-2-4(15(16)17)3-5(8,9)6(10,11)7(12,13)14/h4H,2-3H2,1H3 |

InChIキー |

OZLLKPBJUXSZOV-UHFFFAOYSA-N |

正規SMILES |

CCC(CC(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies for 1,1,1,2,2,3,3 Heptafluoro 5 Nitroheptane and Analogs

General Strategies for Nitroalkane Construction

The introduction of a nitro group (–NO₂) into an alkane backbone is a cornerstone of organic synthesis, providing versatile intermediates for further transformations. Several classical and modern methods have been developed for the synthesis of nitroalkanes.

Direct Nitration of Alkanes and Alkenes

Direct nitration involves the substitution of a hydrogen atom in an alkane with a nitro group. This method often requires harsh reaction conditions and can lead to a mixture of products, particularly in the case of long-chain alkanes. Nitration of alkanes can be carried out using nitronium salts like nitronium hexafluorophosphate (B91526) in solvents such as methylene (B1212753) chloride or nitroethane. nih.gov For instance, the nitration of cyclohexane (B81311) with nitronium hexafluorophosphate in nitroethane yields nitrocyclohexane. nih.gov While effective for some substrates, the direct nitration of a pre-fluorinated alkane is less common due to the deactivating effect of the electron-withdrawing fluorine atoms.

Nitration can also be performed on alkenes. For example, radical nitration of 2-bromo-2-fluorostyrenes with iron(III) nitrate (B79036) nonahydrate can produce α-fluoro-nitroalkenes. researchgate.net This approach, however, introduces the nitro group adjacent to a double bond, which would require a subsequent reduction step to yield a saturated nitroalkane.

Substitution Reactions for Nitro Group Incorporation

A more controlled and widely used method for the synthesis of nitroalkanes is through nucleophilic substitution reactions. wiley-vch.de This strategy typically involves the displacement of a leaving group, such as a halide, by a nitrite (B80452) salt. The treatment of alkyl halides with a metal nitrite is a well-established method for preparing primary nitroalkanes. wiley-vch.de The choice of the metal nitrite (e.g., sodium nitrite or silver nitrite) and the solvent can influence the yield and the ratio of nitroalkane to the isomeric alkyl nitrite byproduct. wiley-vch.de For example, primary alkyl bromides or iodides react with sodium nitrite in polyethylene (B3416737) glycol (PEG) 400 at room temperature to selectively form primary nitroalkanes. wiley-vch.de

This method is particularly relevant for the synthesis of complex nitroalkanes where direct nitration is not feasible. In the context of 1,1,1,2,2,3,3-heptafluoro-5-nitroheptane, a plausible synthetic route would involve the synthesis of a heptafluorinated heptyl halide followed by a nucleophilic substitution with a nitrite salt.

Table 1: Examples of Nitroalkane Synthesis via Substitution Reactions

| Alkyl Halide | Nitrite Salt | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| n-Octyl bromide | Sodium Nitrite | PEG 400 | 1-Nitrooctane | Good | wiley-vch.de |

| Ethyl 6-bromohexanoate | Sodium Nitrite | PEG 400 | Ethyl 6-nitrohexanoate | Good | wiley-vch.de |

Note: "Good" yields are as described in the source, without specific percentages provided.

Oxidative Routes to Nitroalkanes from Nitrogen-Containing Precursors

An alternative approach to nitroalkanes involves the oxidation of other nitrogen-containing functional groups, such as amines and oximes. wiley-vch.deorganic-chemistry.org The direct oxidation of primary amines to the corresponding nitro compounds is a valuable method, especially for substrates where nitration is challenging. wiley-vch.de Various oxidizing agents can be employed, including ozone, potassium permanganate, and meta-chloroperbenzoic acid (m-CPBA). wiley-vch.de For instance, primary aliphatic amines can be oxidized to nitroalkanes using tert-butyl hydroperoxide with a zirconium catalyst. researchgate.net

Oximes, which can be prepared from aldehydes or ketones, also serve as effective precursors to nitroalkanes upon oxidation. wiley-vch.de Reagents such as sodium perborate (B1237305) in glacial acetic acid or a combination of urea-hydrogen peroxide and trifluoroacetic anhydride (B1165640) can facilitate this transformation. researchgate.netgoogle.com A green synthesis method has been developed using hydrogen peroxide and a nano-pore framework metal hybrid catalyst to oxidize oximes to nitroalkanes with high purity and yield. google.com

Advanced Fluorination Techniques for Organic Frameworks

The introduction of multiple fluorine atoms into an organic molecule dramatically alters its physical, chemical, and biological properties. The synthesis of highly fluorinated compounds like this compound relies on powerful fluorination methods.

Electrophilic Fluorination Reagents and Protocols

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org This method is particularly useful for the fluorination of electron-rich substrates such as enolates, silyl (B83357) enol ethers, and aromatic compounds. alfa-chemistry.com A variety of N-F reagents, where the fluorine atom is attached to an electron-withdrawing nitrogen-containing group, have been developed to be stable, safe, and effective electrophilic fluorinating agents. wikipedia.org Prominent examples include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). alfa-chemistry.comacs.org

These reagents can be used to introduce fluorine atoms at specific positions in a molecule. rsc.org For example, Selectfluor® can be used in the fluorination of nitro and nitrile compounds under mild conditions. researchgate.net The mechanism of electrophilic fluorination is still a subject of research, with possibilities including an Sₙ2 pathway or a single-electron transfer (SET) process. wikipedia.org

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Typical Substrates |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Olefins, aromatic hydrocarbons, amides, nitriles |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Enamines, dicarbonyl compounds, electron-rich aromatics |

Nucleophilic Fluorination Methodologies (e.g., Finkelstein, Halex Processes)

Nucleophilic fluorination is a more common strategy for introducing fluorine, particularly in aliphatic systems. alfa-chemistry.comsigmaaldrich.com This approach utilizes a nucleophilic fluoride (B91410) source (F⁻) to displace a leaving group in an Sₙ2 reaction. alfa-chemistry.com Key challenges in nucleophilic fluorination include the low solubility and high basicity of many fluoride salts. ucla.edu

The Finkelstein reaction is a classic example of a halogen exchange reaction where an alkyl chloride or bromide is converted to an alkyl iodide using sodium iodide in acetone. wikipedia.org This principle can be extended to fluorination by using a fluoride salt, such as potassium fluoride, to displace other halogens. wikipedia.orgadichemistry.com The reaction is often driven to completion by the precipitation of the resulting metal halide salt. adichemistry.com To enhance the reactivity of fluoride salts, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed, and crown ethers may be added to solubilize the fluoride salt. wikipedia.orgorganic-chemistry.org

The Halex process (halogen exchange) is an industrially significant method for producing fluorinated aromatic compounds. wikipedia.orgnih.gov It involves the reaction of an aryl chloride with an alkali metal fluoride, such as potassium fluoride, at high temperatures in a polar aprotic solvent. wikipedia.orgchemtube3d.com The reaction is particularly effective for aryl chlorides that are activated by electron-withdrawing groups, such as a nitro group. wikipedia.org While the Halex process is primarily used for aromatic compounds, the underlying principle of halogen exchange is a fundamental concept in nucleophilic fluorination.

For the synthesis of a heptafluorinated chain as in this compound, a multi-step process involving the addition of fluorinated building blocks or sequential fluorination reactions would likely be employed. For example, the synthesis could start from a precursor that already contains a portion of the fluoroalkyl chain.

Electrochemical Fluorination for Perfluorinated Structures

Electrochemical fluorination (ECF) is a primary method for producing perfluorinated or highly fluorinated organic compounds. This technique involves the electrolysis of an organic substrate in anhydrous or liquid hydrogen fluoride (HF). The process replaces hydrogen atoms with fluorine atoms.

Two main commercialized ECF processes are:

Simons Process: In this method, an organic compound is dissolved in liquid hydrogen fluoride, and an electric current (typically at a cell potential of 5–6 V) is passed through the solution. The anode is typically nickel-plated. For a generic hydrocarbon, the reaction can be represented as: R₃C–H + HF → R₃C–F + H₂ This reaction is repeated for each C-H bond in the molecule, leading to a high degree of fluorination.

Phillips Petroleum Process (CAVE): This process, also known as Carbon Anode Vapor Phase Electrochemical Fluorination, is suited for volatile hydrocarbons. It is conducted at porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF₂), which serves as both the electrolyte and the fluorine source.

ECF can also be performed in organic media using fluoride salts like triethylamine (B128534) tris(hydrofluoride) ((C₂H₅)₃N·3HF) as the electrolyte and fluorine source, which can be a less harsh alternative to pure liquid HF.

Biocatalytic and Enzymatic Approaches to C-F Bond Formation (e.g., Cytochrome P450-Mediated Nitrification)

The formation of carbon-fluorine (C-F) bonds in nature is exceptionally rare, but enzymatic methods are an emerging area of interest for creating fluorinated organic molecules under mild conditions.

Biocatalytic C-F Bond Formation: The first enzyme discovered to catalyze the formation of a C-F bond was the fluorinase , isolated from the bacterium Streptomyces cattleya. acs.org This enzyme facilitates a nucleophilic substitution reaction, transferring a fluoride ion to S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). nih.gov This discovery has opened avenues for biotechnological production of fluorinated natural products and for radiolabeling molecules with fluorine-18 (B77423) for Positron Emission Tomography (PET). acs.orgtib.eu While direct biocatalytic synthesis of a complex molecule like this compound has not been demonstrated, the principles of enzymatic fluorination are a subject of ongoing research.

Another chemoenzymatic strategy involves using enzymes like cytochrome P450 monooxygenases to introduce hydroxyl groups at unactivated C-H bonds, which can then be chemically converted to C-F bonds using a deoxofluorinating agent. nih.gov

Cytochrome P450-Mediated Nitration: While not directly involved in C-F bond formation, Cytochrome P450 enzymes are notable for their ability to perform challenging chemical transformations. nih.gov Typically known for mono-oxygenation reactions, certain P450 enzymes, such as TxtE, have been discovered to catalyze aromatic nitration. nih.govacs.orgucf.edu The TxtE enzyme utilizes molecular oxygen (O₂) and nitric oxide (NO) to nitrate substrates like L-tryptophan. acs.orgfigshare.com The proposed mechanism involves the formation of a ferric-peroxynitrite intermediate, which then decomposes to generate a nitrogen dioxide radical (NO₂•) that performs the nitration. nih.govacs.org This enzymatic capability for nitration is significant in the biosynthesis of some natural products and represents a biocatalytic route to nitro-functionalized compounds. nih.gov

Specific Synthetic Routes to this compound

The synthesis of this compound can be achieved through the chemical modification of a fluorinated precursor. A key strategy involves the reduction of a fluorinated nitroalkene.

Reductive Transformations of Fluorinated Nitroalkenes

A logical pathway to the target saturated nitroalkane is through the reduction of the corresponding unsaturated nitroalkene. This multi-step process involves first synthesizing the fluorinated nitroalkene and then reducing the carbon-carbon double bond.

The precursor, 1,1,1,2,2,3,3-heptafluoro-5-nitrohept-4-ene, is a specialized fluorinated nitroalkene. The synthesis of such compounds can be accomplished through several methods, including the direct nitration of the corresponding fluorinated alkene or through radical-mediated processes.

One effective strategy for synthesizing α-fluoro-nitroalkenes is through the radical nitration of α-bromo-α-fluoroalkenes. nih.gov This method uses an iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) system to generate nitrogen dioxide radicals. nih.govresearchgate.net The reaction proceeds as a nitration-debromination sequence, often with high stereoselectivity. nih.gov Another approach involves the radical nitration of alkenes using reagents like sodium nitrite (NaNO₂) with an oxidant such as iodine pentoxide (I₂O₅), which provides a mild and environmentally friendly route to nitroalkenes. chemistryviews.org These general methodologies could be adapted to synthesize the specific 1,1,1,2,2,3,3-heptafluoro-5-nitrohept-4-ene intermediate from a suitable heptafluoroheptene precursor.

Once the key intermediate, 1,1,1,2,2,3,3-heptafluoro-5-nitrohept-4-ene, is obtained, the next step is the selective reduction of the carbon-carbon double bond to yield the final saturated nitroalkane. Complex metal hydrides are well-suited for this transformation, as they can selectively reduce the C=C bond of a conjugated nitroalkene without reducing the nitro group itself.

The reduction of conjugated nitroalkenes to nitroalkanes is effectively carried out by reagents such as lithium borohydride (B1222165) (LiBH₄) and zinc borohydride (Zn(BH₄)₂). The reaction mechanism involves the nucleophilic attack of the hydride at the β-carbon of the nitroalkene. The choice of hydride reagent can influence the reaction's efficiency and selectivity.

Table 1: Research Findings on the Reduction of Nitroalkenes

Click to view interactive data table

| Reagent | Substrate Type | Outcome | Key Characteristics |

|---|---|---|---|

| Lithium Borohydride (LiBH₄) | Conjugated Nitroalkenes | Selective reduction of C=C bond to form nitroalkanes. | More reactive than sodium borohydride; effective for a range of nitroolefins. |

| Zinc Borohydride (Zn(BH₄)₂) | Conjugated Nitroalkenes | Mild and selective reduction of C=C bond. | Can convert monosubstituted nitroalkenes to nitroalkanes and disubstituted ones to oximes under certain conditions. |

| Sodium Borohydride (NaBH₄) | Conjugated Nitroalkenes | Can be used for reduction, often in the presence of catalysts or in specific solvent systems like methanol. | Generally less reactive than LiBH₄; selectivity can be an issue without optimization. |

The reduction of 1,1,1,2,2,3,3-heptafluoro-5-nitrohept-4-ene creates a new chiral center at the C-5 position. Therefore, controlling the stereochemistry of this reduction is crucial for obtaining a specific enantiomer or diastereomer of the final product.

Achieving stereochemical control in the reduction of prochiral alkenes is a significant challenge in organic synthesis. For fluorinated substrates, the stereochemical outcome can be influenced by several factors:

Catalyst Choice: The use of chiral catalysts, such as thiourea-based organocatalysts, has been shown to be effective in the enantioselective reduction of β-trifluoromethyl nitroalkenes, achieving high enantiomeric excess (up to 97% ee). unimi.it

Reagent Approach: The direction from which the hydride reagent approaches the double bond determines the stereochemistry of the product. The bulky heptafluoropropyl group and the nitro group can sterically hinder one face of the alkene, potentially leading to a diastereoselective reduction even without a chiral catalyst.

Reaction Conditions: Parameters such as solvent and temperature can significantly impact the stereoselectivity of the reduction. For instance, organocatalytic reductions often show improved enantioselectivity at lower temperatures. unimi.it

Computational studies, such as DFT analysis, can be employed to model the transition states and rationalize the stereochemical outcome of such organocatalytic reductions. mdpi.com While specific studies on 1,1,1,2,2,3,3-heptafluoro-5-nitrohept-4-ene are not detailed in the literature, the principles established for the stereoselective reduction of other fluorinated nitroalkenes provide a clear framework for achieving stereochemical control in the synthesis of this compound. unimi.itmdpi.com

Exploration of Alternative Fluoronitration Pathways for Heptafluoroheptane Scaffolds

Alternative pathways to heptafluoroheptane scaffolds bearing a nitro group can be conceptualized through several fluoronitration strategies. One potential approach involves the conjugate addition of a nitroalkane to a polyfluorinated alkene. This method is a cornerstone for the formation of C-C bonds in the synthesis of nitro compounds. For instance, the Michael addition of a simple nitroalkane like nitropropane to a suitable heptafluoro-substituted alkene could theoretically yield the target structure. The reactivity of such systems is often enhanced using basic catalysts.

Another viable, though less direct, route could involve the initial synthesis of a functionalized heptafluoroheptane, which is then converted to the desired nitroalkane. This could entail the reaction of a heptafluoroalkyl halide with a nitrite salt, a well-established method for the synthesis of primary nitroalkanes. The success of this method would depend on the reactivity of the fluorinated halide and the choice of the nitrite salt and solvent system to favor the formation of the nitroalkane over the isomeric alkyl nitrite.

Asymmetric Synthesis Approaches for Fluorinated Nitro Compounds Relevant to this compound

The development of asymmetric methods for the synthesis of fluorinated nitro compounds is of significant interest due to the potential for creating chiral molecules with unique biological properties. The following sections explore organocatalyzed reactions that are highly relevant for the enantioselective synthesis of analogs of this compound.

The organocatalyzed asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds. In the context of synthesizing fluorinated nitro compounds, the addition of α-fluoro-α-nitroalkanes to α,β-unsaturated carbonyl compounds or nitroalkenes is a key strategy. Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol, are often employed to induce high levels of stereocontrol.

These reactions typically proceed through the formation of an enamine or a related reactive intermediate from the catalyst and the Michael acceptor, which is then attacked by the nucleophilic α-fluoro-α-nitroalkane. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst.

Below is a table summarizing representative results from the literature on organocatalyzed asymmetric Michael additions relevant to the synthesis of fluorinated nitro compounds.

| Catalyst | Michael Donor | Michael Acceptor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Cinchona-derived thiourea | α-Fluoro-α-nitro-phenylacetate | Chalcone | >95:5 | up to 98% |

| Prolinol ether | α-Fluoro-α-nitro- cyclohexane | β-Nitrostyrene | 90:10 | up to 95% |

| Bifunctional squaramide | α-Fluoro-α-nitro- ethylsulfone | N-Boc-α,β-unsaturated pyrazole | >99:1 | up to 99% |

The Henry, or nitroaldol, reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. youtube.com When applied to fluorinated substrates, it provides a direct route to β-hydroxy-α-fluoro-α-nitro compounds, which are versatile intermediates in organic synthesis. The stereoselective variant of this reaction can be achieved using chiral catalysts, leading to enantioenriched products. nih.gov

The reaction involves the base-catalyzed deprotonation of the nitroalkane to form a nitronate, which then adds to the carbonyl group. youtube.com The stereoselectivity is controlled by the catalyst, which can coordinate to both the nitronate and the carbonyl compound, thereby directing the approach of the nucleophile.

The following table presents data on stereoselective Henry reactions involving fluorinated nitro compounds.

| Catalyst | Nitroalkane | Carbonyl Compound | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral Copper Complex | Fluoronitromethane | Benzaldehyde | 85:15 | 92% |

| Guanidine-Thiourea | α-Fluoro-α-nitro- toluene | Isobutyraldehyde | 92:8 | 97% |

| Phase-Transfer Catalyst | Difluoronitromethane | 2-Naphthaldehyde | Not Reported | 88% |

The aza-Henry (or nitro-Mannich) reaction is the addition of a nitroalkane to an imine, yielding a β-nitroamine. researchgate.net This reaction is of great importance for the synthesis of vicinal diamines. wiley-vch.de Recent studies have revealed a fascinating phenomenon known as fluorine-induced diastereodivergence in enantioselective aza-Henry reactions. wiley-vch.deorganic-chemistry.org The presence of a fluorine atom at the α-position of the nitroalkane can reverse the typical diastereoselectivity of the reaction, leading to the formation of the less common syn-diastereomer with high selectivity. wiley-vch.demdpi.com

This unusual stereochemical outcome is attributed to specific electronic and steric interactions involving the fluorine atom in the transition state. mdpi.com Computational studies have suggested that secondary orbital interactions between the fluorine lone pair and the π* orbital of the activated azomethine may be responsible for favoring the syn-selective pathway. mdpi.com This effect provides a powerful strategy for accessing a wider range of stereoisomers of fluorinated β-nitroamines.

The table below showcases the impact of fluorine on the diastereoselectivity of catalyzed aza-Henry reactions.

| Catalyst | Nitroalkane | Imine | Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral Bis(amidine) | Nitromethane | N-Boc-benzaldimine | anti | >95:5 | 94% |

| Chiral Bis(amidine) | Fluoronitromethane | N-Boc-benzaldimine | syn | 90:10 | 92% |

| Phase-Transfer Catalyst | Nitroethane | N-PMP-phenylglyoxylimine | anti | 88:12 | 90% |

| Phase-Transfer Catalyst | 1-Fluoro-1-nitroethane | N-PMP-phenylglyoxylimine | syn | >95:5 | 96% |

Chemical Reactivity and Mechanistic Investigations of 1,1,1,2,2,3,3 Heptafluoro 5 Nitroheptane

Reactivity of the Nitro Group in the Context of Heptafluoroalkyl Substitution

The presence of a perfluoroalkyl chain significantly modulates the characteristic reactions of the nitro group and its adjacent carbon atoms. This influence is primarily electronic, stemming from the high electronegativity of fluorine.

Nucleophilic Reactivity of the α-Carbon in 1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane

The carbon atom alpha (α) to the nitro group (C-5) in this compound possesses a proton that is significantly more acidic than that of a non-fluorinated nitroalkane. This heightened acidity is a direct consequence of the strong inductive electron-withdrawing effect of the neighboring heptafluoropropyl group.

Deprotonation of this α-carbon by a base leads to the formation of a resonance-stabilized nitronate anion. This anion is a potent nucleophile and a key intermediate in many carbon-carbon bond-forming reactions. nih.gov The advantage of the heptafluoroalkyl substituent is that it facilitates the formation of this nucleophile under milder basic conditions compared to its hydrocarbon analogs. nih.gov Reactions with more complex nitroalkanes containing perfluoroalkyl groups can proceed to rapidly generate highly elaborated molecules. nih.gov

Reductions of the Nitro Moiety to Amine Derivatives and Related Functional Groups

The nitro group is one of the most readily reducible functional groups in organic chemistry. wikipedia.org For aliphatic nitro compounds such as this compound, a variety of reagents can be employed to achieve reduction to different oxidation states, most commonly the corresponding amine. wikipedia.org

The reduction of the nitro group is a robust transformation that can be achieved with high chemoselectivity. researchgate.net The extreme stability of C-F bonds means they are inert to most reducing conditions used for the nitro group. Common methodologies are tolerant of a diverse array of other functional groups. researchgate.netbeilstein-journals.org Lithium aluminum hydride (LiAlH₄), for instance, is known to reduce aliphatic nitro compounds to amines. commonorganicchemistry.com

Below is a table summarizing common reduction pathways for aliphatic nitro compounds, which are applicable to the target molecule.

| Target Functional Group | Typical Reagents | Reference(s) |

| Primary Amine | Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni); Fe/Acid; Zn/Acid; LiAlH₄ | wikipedia.orgcommonorganicchemistry.com |

| Hydroxylamine | Diborane; Zn/NH₄Cl | wikipedia.org |

| Oxime | Tin(II) chloride (SnCl₂); Chromium(II) chloride (CrCl₂) | wikipedia.org |

Condensation and Addition Reactions (e.g., Henry, Michael) of Fluorinated Nitroalkanes

The nucleophilic nitronate anion derived from this compound is a key participant in classic carbon-carbon bond-forming reactions.

Henry (Nitroaldol) Reaction : This reaction involves the addition of the nitronate to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.orgorganic-chemistry.org The Henry reaction is a powerful tool, and its products are versatile intermediates that can be converted into other useful compounds like nitroalkenes or β-amino alcohols. wikipedia.org Research has shown that Henry reactions can be effectively carried out between various nitroalkanes and aldehydes or trifluoromethyl ketones. researchgate.net The reaction can be performed under mild, catalyst-free conditions in aqueous media. organic-chemistry.org

Michael Addition : This reaction describes the 1,4-conjugate addition of the nitronate (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). organic-chemistry.org The Michael addition is a thermodynamically controlled process used to form C-C bonds. organic-chemistry.org Reactions involving nitroalkanes and α,β-unsaturated carbonyl compounds have been studied extensively, with various catalytic systems developed to enhance reactivity and selectivity. sctunisie.org

| Reaction | Description | Typical Reactants | Product Type |

| Henry Reaction | Base-catalyzed addition of a nitronate to a carbonyl compound. organic-chemistry.org | Aldehyde or Ketone | β-Nitro alcohol |

| Michael Addition | 1,4-conjugate addition of a nitronate to an activated olefin. organic-chemistry.org | α,β-Unsaturated Ketone, Ester, or Nitrile | γ-Nitro carbonyl or nitrile |

Radical Reactions Involving Nitro Compounds

Radical reactions offer an alternative pathway for the functionalization of fluorinated compounds. While radical fluorination often involves adding fluorine to a molecule, reactions can also involve the perfluoroalkyl moiety or the nitro group itself. wikipedia.org

Historically, sources of atomic fluorine for radical reactions were limited to highly reactive reagents like fluorine gas (F₂) and xenon difluoride (XeF₂). thieme-connect.deunacademy.com More recently, electrophilic N-F reagents like Selectfluor have been shown to act as fluorine-transfer agents to radical intermediates. thieme-connect.de

For this compound, radical reactions could be initiated at several sites. Abstraction of a C-H hydrogen would generate a carbon-centered radical. The nitro group itself can participate in single-electron transfer (SET) processes, forming a radical anion. Furthermore, the perfluoropropyl group can influence radical stability and reaction pathways. The high strength of the C-F bond makes the perfluoroalkyl chain itself very resistant to radical cleavage.

Influence of Perfluorinated Alkyl Chains on Molecular Reactivity

Perfluoroalkyl groups, such as the heptafluoropropyl group, are well-established for adjusting the properties of molecules. nih.gov Their influence extends beyond simple steric effects to profoundly alter the electronic landscape of a molecule.

Electronic Effects of the Heptafluoropropyl Group on Remote Functionalization

The heptafluoropropyl (n-C₃F₇) group exerts a powerful, long-range electronic influence on the reactivity of this compound. This is primarily due to the cumulative inductive effect of the seven highly electronegative fluorine atoms.

Key Electronic Effects:

Strong Inductive Withdrawal (-I Effect): The n-C₃F₇ group strongly pulls electron density away from the rest of the molecule through the sigma bond framework. This effect is most pronounced at nearby atoms and decreases with distance.

Increased Acidity of α-Proton: As detailed in section 3.1.1, the most significant consequence of the -I effect is the increased acidity of the proton at C-5, facilitating the formation of the reactive nitronate intermediate.

Modulation of Nucleophilicity and Electrophilicity: The reduced electron density on the active sites, influenced by the perfluoroalkyl group, can disfavor certain reaction pathways while enhancing others. nih.gov For instance, in catalytic systems, remote perfluoroalkyl groups have been shown to enhance chain-growth rates by altering the electronic properties of the active center. nih.gov

Electrostatic Potential Distribution: The position of perfluoropropyl groups on a molecule can drastically change the electrostatic potential distribution along its surface, which in turn can influence intermolecular interactions and reactivity. rsc.org

The table below provides a qualitative comparison of the expected electronic properties of this compound versus its non-fluorinated analog, 5-nitroheptane.

| Property | 5-Nitroheptane | This compound | Rationale for Change |

| Acidity of α-Proton (pKa) | Higher (Less Acidic) | Lower (More Acidic) | Strong -I effect of the C₃F₇ group stabilizes the conjugate base (nitronate). |

| Nucleophilicity of α-Carbon | Lower | Higher (as nitronate) | Easier formation of the nitronate anion under basic conditions. |

| Electrophilicity of Nitro N | Normal | Increased | Electron density is withdrawn from the nitro group by the C₃F₇ substituent. |

Steric Parameters Governing Reaction Pathways and Stereoselectivity

A thorough investigation into the steric parameters of this compound would require experimental studies. The bulky heptafluoropropyl group is expected to exert significant steric hindrance, influencing the approach of reagents and potentially dictating the stereochemical outcome of reactions at or near the stereocenter at the 5-position. Key research questions would include:

The influence of the perfluorinated chain on the conformational preferences of the molecule.

Quantitative assessment of the steric bulk of the heptafluoropropyl group compared to other substituents.

Studies on diastereoselective or enantioselective reactions, and how the steric environment around the nitro group influences the product ratios.

Without such studies, a data-driven discussion on how steric parameters govern reaction pathways and stereoselectivity for this specific compound cannot be provided.

Transformations Involving the Carbon Skeleton of this compound

Detailed information on the selective cleavage and functionalization of the carbon skeleton of this compound is also absent from the current body of scientific literature.

Selective Cleavage Reactions

Research in this area would need to identify conditions for the selective cleavage of specific carbon-carbon bonds within the heptane (B126788) backbone. The strong carbon-fluorine bonds in the heptafluoropropyl moiety would likely render that part of the molecule highly resistant to cleavage. Potential areas of investigation would be:

Retro-nitroaldol or similar reactions to cleave the C4-C5 bond.

Oxidative cleavage methods and their selectivity for different C-C bonds in the non-fluorinated part of the chain.

Currently, no published data is available to populate a table of reaction conditions or observed outcomes for selective cleavage reactions of this compound.

Functionalization at Non-Nitro and Non-Fluorinated Positions

The functionalization of the ethyl group at the C4 and C5 positions, as well as the terminal methyl group at C7, presents another area where specific research is lacking. Studies would be needed to explore:

The regioselectivity of reactions such as halogenation, oxidation, or nitration on the non-fluorinated portion of the molecule.

The directing effects of the nitro and heptafluoropropyl groups on these reactions.

The development of selective methods to introduce new functional groups at specific positions, which would be crucial for the synthesis of derivatives.

Without experimental results, it is impossible to provide a detailed account of successful functionalization strategies or to present data on the yields and regioselectivity of such transformations.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Conformational Analysis of 1,1,1,2,2,3,3 Heptafluoro 5 Nitroheptane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule with the complexity of 1,1,1,2,2,3,3-heptafluoro-5-nitroheptane, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Connectivity

High-resolution one-dimensional NMR spectra provide fundamental information about the chemical environment, connectivity, and number of unique nuclei in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the eight protons located on the aliphatic portion of the molecule. The electron-withdrawing effects of the adjacent heptafluoropropyl and nitro groups significantly influence the chemical shifts. Protons on carbons closer to these electronegative groups are deshielded and appear further downfield. compoundchem.comchemistrysteps.comnetlify.app

H5: The single proton on the carbon bearing the nitro group (C5) is expected to be the most downfield of the aliphatic protons due to the strong deshielding effect of the NO₂ group. It would appear as a complex multiplet due to coupling with protons on C4 and C6.

H4: The two protons on C4 are diastereotopic and would likely appear as distinct multiplets. Their chemical shift is influenced by both the nitro group at C5 and the heptafluoropropyl group at C3, and they will exhibit coupling to H5 and complex geminal and vicinal couplings, including potential coupling to fluorine atoms on C3 (³JHF).

H6: The two protons on C6 would resonate upfield from H4 and H5. They would appear as a multiplet due to coupling with H5 and the methyl protons at C7.

H7: The three protons of the terminal methyl group (C7) would appear as the most upfield signal, likely a triplet due to coupling with the two protons on C6.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display seven distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are highly dependent on the carbon's hybridization and proximity to electronegative substituents. ksu.edu.saoregonstate.eduudel.educhemistrysteps.com

C1, C2, C3: The carbons of the heptafluoropropyl group will be significantly shifted and will exhibit strong coupling to the attached fluorine atoms (¹JCF, ²JCF), resulting in complex multiplets in a coupled spectrum.

C5: The carbon atom bonded to the nitro group is expected to be significantly deshielded, appearing in the 70-90 ppm range.

C4, C6, C7: These aliphatic carbons will appear in the upfield region of the spectrum, with their specific shifts influenced by their distance from the electron-withdrawing groups.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds. thermofisher.comorganicchemistrydata.orghuji.ac.ilwikipedia.org The spectrum of this compound would show three distinct signals for the three different fluorine environments in the heptafluoropropyl group.

-CF₃ (C1): The three fluorine atoms on C1 are equivalent and are expected to appear as a triplet due to coupling with the two fluorine atoms on C2 (³JFF).

-CF₂- (C2): The fluorine atoms on C2 are coupled to the fluorines on both C1 and C3, which would likely result in a complex multiplet, potentially a triplet of triplets.

-CF₂- (C3): The fluorine atoms on C3, being adjacent to the CH₂ group, would be expected to show coupling to the fluorines on C2 (²JFF) and potentially to the protons on C4 (³JHF), resulting in a triplet or a more complex pattern.

Interactive Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Multiplicities

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |

| C7-H ₃ | ¹H | 0.9 - 1.2 | Triplet (t) | H6 |

| C6-H ₂ | ¹H | 1.6 - 2.0 | Multiplet (m) | H5, H7 |

| C4-H ₂ | ¹H | 2.2 - 2.6 | Multiplet (m) | H5, F3 |

| C5-H | ¹H | 4.5 - 4.9 | Multiplet (m) | H4, H6 |

| C 7 | ¹³C | 10 - 15 | Singlet | - |

| C 6 | ¹³C | 20 - 30 | Singlet | - |

| C 4 | ¹³C | 30 - 40 | Singlet | - |

| C 5 | ¹³C | 75 - 90 | Singlet | - |

| C 1, C 2, C 3 | ¹³C | 105 - 125 | Multiplets (due to C-F coupling) | F |

| F ₃-C1 | ¹⁹F | ~ -81 | Triplet (t) | F2 |

| F ₂-C2 | ¹⁹F | ~ -120 | Multiplet (m) | F1, F3 |

| F ₂-C3 | ¹⁹F | ~ -126 | Triplet (t) | F2 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Elucidating Complex Spin Systems and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and mapping out the complete molecular structure. nih.govnationalmaglab.orgharvard.edunih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would confirm the connectivity of the aliphatic chain, showing correlations between H7/H6, H6/H5, and H5/H4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the ¹³C signals for C4, C5, C6, and C7 based on their known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and preferred conformation in solution. This would be particularly useful for understanding the spatial arrangement of the flexible alkyl chain relative to the bulky fluorinated substituent.

Solid-State NMR for Conformational and Packing Information

Solid-state NMR (ssNMR) provides atomic-level information on the structure and dynamics of materials in their solid phase. mst.edunih.govemory.edust-andrews.ac.uk Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these orientation-dependent interactions can be measured. Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra. For this compound, ssNMR could:

Determine the molecular conformation in the crystalline state, which may differ from the average conformation observed in solution.

Provide insights into intermolecular packing by measuring internuclear distances between atoms on adjacent molecules.

Characterize polymorphism, where different crystalline forms of the same compound would yield distinct ssNMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-resolution mass spectrometry measures m/z values with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing it from other formulas with the same nominal mass. researchgate.net For this compound (C₇H₈F₇NO₂), the exact monoisotopic mass can be calculated. An experimental HRMS measurement of the molecular ion ([M]⁺) or a related adduct (e.g., [M+H]⁺) that matches this theoretical value would provide definitive confirmation of the elemental composition.

Interactive Table 2: HRMS Data for C₇H₈F₇NO₂

| Parameter | Value |

| Molecular Formula | C₇H₈F₇NO₂ |

| Nominal Mass | 271 u |

| Monoisotopic Mass (Calculated) | 271.04433 u |

| Expected Ion | [M+H]⁺, [M+Na]⁺, [M]⁺ |

| Required Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting product ions are then analyzed. wikipedia.orgbiocompare.comnationalmaglab.orgresearchgate.netnih.gov This provides valuable structural information by revealing the molecule's fragmentation pathways. For this compound, fragmentation is expected to occur at the weakest bonds and lead to stable neutral losses or charged fragments.

Key fragmentation pathways would likely include:

Loss of the nitro group: Cleavage of the C-N bond resulting in the loss of NO₂ (46.01 u) is a common pathway for nitroalkanes.

Alpha-cleavage: Fission of the C-C bonds adjacent to the carbon bearing the nitro group (C4-C5 and C5-C6 bonds) would be prevalent.

Cleavage of the fluorinated chain: Fragmentation within the heptafluoropropyl group can lead to characteristic ions corresponding to the loss of CF₃ (69.00 u) or C₂F₅ (119.00 u).

Interactive Table 3: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment m/z (Calculated) | Neutral Loss |

| 271.04 ([M]⁺) | [C₇H₈F₇]⁺ | 225.05 | NO₂ |

| 271.04 ([M]⁺) | [C₄H₅F₇]⁺ | 183.03 | C₃H₃NO₂ |

| 271.04 ([M]⁺) | [C₅H₈NO₂]⁺ | 114.05 | C₂F₇ |

| 271.04 ([M]⁺) | [C₂H₅]⁺ | 29.04 | C₅H₃F₇NO₂ |

| 183.03 ([C₄H₅F₇]⁺) | [C₃H₅]⁺ | 41.04 | CF₇ |

Hyphenated Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are indispensable for the analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high sensitivity and specificity for identifying and quantifying the compound in complex mixtures. researchgate.netbu.edu

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC analysis. In a typical GC-MS experiment, electron ionization (EI) is employed, which imparts significant energy to the molecule, leading to predictable fragmentation patterns that are crucial for structural confirmation.

The mass spectrum of this compound would likely be characterized by the following fragmentation pathways:

Alpha-Cleavage: Fission of the C4-C5 bond is a probable fragmentation pathway, leading to the formation of a stable heptafluoropropyl cation ([C3F7]+) with a characteristic m/z of 169.

Loss of the Nitro Group: Cleavage of the C-N bond would result in the loss of a nitro group (•NO2, mass 46), producing a fragment ion at [M-46]+.

McLafferty Rearrangement: While less common for nitro compounds, the possibility of rearrangement followed by fragmentation exists.

Further Fragmentation: The initial fragments would likely undergo further loss of fluorine atoms or smaller fluorocarbon units.

The molecular ion peak (M+) may be weak or absent due to the extensive fragmentation typical for highly fluorinated and nitro-containing compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): For analyses where thermal degradation is a concern or for integration into broader metabolic studies, LC-MS provides a powerful alternative. nih.govnih.gov Softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. bu.edu These methods are less energetic than EI and are more likely to yield an intact molecular ion or a protonated/deprotonated molecule.

In positive-ion mode ESI, the compound could be detected as the protonated molecule [M+H]+ or as an adduct with solvent ions (e.g., [M+Na]+).

In negative-ion mode, the deprotonated molecule [M-H]- might be observed, although this is less likely given the absence of acidic protons.

Tandem mass spectrometry (MS/MS) experiments on a selected precursor ion (e.g., [M+H]+) would provide further structural information through collision-induced dissociation, confirming the connectivity of the molecule. amazonaws.comwaters.com

| Ion Formula | Predicted m/z | Technique | Description |

|---|---|---|---|

| [C7H8F7NO2]+ | 275.0 | GC-MS (EI) | Molecular Ion (M+) - Expected to be low abundance or absent |

| [C7H8F7O2]+ | 229.0 | GC-MS (EI) | Loss of •NO2 group ([M-46]+) |

| [C3F7]+ | 169.0 | GC-MS (EI) | Heptafluoropropyl cation from C-C cleavage |

| [C4H8NO2]+ | 106.0 | GC-MS (EI) | Fragment from cleavage of C3-C4 bond |

| [C7H9F7NO2]+ | 276.1 | LC-MS (ESI+) | Protonated Molecule ([M+H]+) |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. rsc.org Each technique provides complementary information based on the selection rules governing molecular vibrations. IR spectroscopy measures the absorption of infrared radiation by vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. nih.gov

The vibrational spectrum of this compound is expected to be dominated by strong, characteristic signals from the numerous carbon-fluorine bonds and the nitro group.

Carbon-Fluorine (C-F) Vibrations: The C-F stretching vibrations are known to produce very strong absorption bands in the IR spectrum, typically in the 1400–1000 cm⁻¹ region. researchgate.net Due to the presence of multiple fluorine atoms on adjacent carbons (CF3 and CF2 groups), this region will likely display a series of intense, complex, and overlapping bands. These vibrations are also Raman active.

Nitro (NO2) Group Vibrations: The nitro group gives rise to two distinct and characteristic stretching vibrations. researchgate.net

Asymmetric Stretch (νas): This typically appears as a strong band in the IR spectrum between 1600 cm⁻¹ and 1530 cm⁻¹.

Symmetric Stretch (νs): This vibration results in a strong to medium intensity band in the IR spectrum, generally found between 1370 cm⁻¹ and 1330 cm⁻¹.

Other vibrations, such as the scissoring (δ), wagging (ω), and rocking (ρ) modes of the NO2 group, occur at lower frequencies and can also aid in identification.

The presence of these characteristic bands provides direct evidence for the key functional groups in the molecule. masterorganicchemistry.comvscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| C-H (sp³) | Stretching | 3000–2850 | Medium | Medium |

| NO₂ | Asymmetric Stretch | 1600–1530 | Strong | Medium |

| NO₂ | Symmetric Stretch | 1370–1330 | Strong | Strong |

| C-F (CF₃, CF₂) | Stretching | 1400–1000 | Very Strong, Complex | Medium |

| NO₂ | Scissoring | ~850 | Medium | Weak |

The flexibility of the heptane (B126788) backbone allows this compound to exist in multiple rotational conformations (conformers). nih.govacs.org These conformers, such as anti and gauche arrangements around the C-C single bonds, are typically in rapid equilibrium at room temperature. However, they possess distinct potential energies and slightly different vibrational frequencies for certain modes, particularly those involving the carbon skeleton. nih.govresearchgate.net

Vibrational spectroscopy can be used to study this conformational isomerism. dntb.gov.ua By recording spectra at low temperatures, it may be possible to "freeze out" the equilibrium and observe distinct bands corresponding to the most stable conformers. High-pressure Raman spectroscopy studies on similar perfluorinated alkanes have also been used to investigate pressure-induced conformational changes and phase transitions. nih.gov Comparing experimental spectra with frequencies calculated for different conformers using computational methods (like Density Functional Theory, DFT) can help in assigning the observed bands and estimating the relative populations of the different conformers. nih.gov

X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration Assignment

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. nih.govlibretexts.org If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles.

Key structural information that would be obtained includes:

Connectivity and Constitution: Absolute confirmation of the atomic connectivity.

Molecular Conformation: The specific conformation adopted by the molecule in the solid state. This provides a snapshot of a low-energy conformer, which is valuable for benchmarking computational models.

Stereochemistry: The carbon atom at position 5 is a chiral center. X-ray crystallography can determine the relative and, through the use of anomalous dispersion, the absolute configuration (R or S) of this center, which is crucial for understanding its biological or chemical activity. nih.gov

Intermolecular Interactions: Analysis of the crystal packing would reveal details about intermolecular forces, such as dipole-dipole interactions involving the nitro and fluoroalkyl groups, which govern the solid-state properties of the compound.

While no crystal structure for this specific molecule appears in the public domain, data from related fluorinated compounds can provide expected values for key geometric parameters. nih.govmdpi.com

| Parameter | Expected Value | Comment |

|---|---|---|

| C-F Bond Length | 1.32–1.35 Å | Typical for fluoroalkanes |

| C-C Bond Length | 1.52–1.55 Å | Standard sp³-sp³ C-C bond |

| C-N Bond Length | 1.47–1.50 Å | Typical for nitroalkanes |

| N-O Bond Length | 1.21–1.24 Å | Characteristic of a nitro group |

| F-C-F Bond Angle | ~107–109° | Slightly smaller than ideal tetrahedral due to fluorine electronegativity |

| O-N-O Bond Angle | ~125° | Characteristic of a nitro group |

Integrated Spectroscopic Data Analysis for Comprehensive Structural Assignment

The most robust approach to structural elucidation relies on the integration of data from multiple spectroscopic techniques. jchps.comresearchgate.net Each method provides a piece of the structural puzzle, and their combination leads to a confident and complete assignment. egyankosh.ac.inchemrxiv.org

For this compound, the analytical workflow would be as follows:

Mass Spectrometry (GC-MS/LC-MS): This would first confirm the molecular weight (275.13 g/mol ) and elemental composition (C7H8F7NO2). The fragmentation pattern would then provide initial evidence for the presence of the heptafluoropropyl and nitro-butyl moieties.

Vibrational Spectroscopy (IR/Raman): The IR spectrum would unequivocally confirm the presence of the key functional groups through the observation of strong C-F stretching bands (1400–1000 cm⁻¹) and the characteristic asymmetric and symmetric NO2 stretching bands (around 1550 cm⁻¹ and 1350 cm⁻¹, respectively).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Although not detailed in the preceding sections, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be crucial. NMR would establish the carbon-hydrogen framework, confirm the number of non-equivalent fluorine and carbon environments, and use coupling patterns to piece together the exact connectivity of the atoms.

X-ray Crystallography: If a crystal can be obtained, this technique would provide the ultimate confirmation of the structure, revealing the precise 3D arrangement of atoms in space, the solid-state conformation, and the absolute stereochemistry at the C5 center.

By combining the information from these complementary techniques, a complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for further studies of its properties and reactivity.

Synthetic Utility and Advanced Material Precursor Applications of 1,1,1,2,2,3,3 Heptafluoro 5 Nitroheptane

Role as a Precursor in the Synthesis of Complex Fluorinated Molecules and Building Blocks

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. As such, fluorinated compounds are pivotal in various fields, including pharmaceuticals, agrochemicals, and materials science. Highly functionalized fluorinated molecules, such as 1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane, serve as valuable building blocks in organic synthesis due to the presence of both a fluoroalkyl chain and a reactive nitro group. The perfluorinated segment imparts unique properties like increased thermal stability and lipophilicity, while the nitro group can be transformed into a variety of other functional groups, including amines, ketones, or used in carbon-carbon bond-forming reactions.

While the general synthetic utility of nitroalkanes and fluorinated compounds is well-established, specific documented examples of this compound being used as a precursor for complex fluorinated molecules are not extensively reported in publicly available scientific literature. The presence of the heptafluoroalkyl chain suggests its potential use in the synthesis of molecules where high lipophilicity or specific phase-separation properties are desired.

Exploration of Derivatives of this compound for Novel Organic Transformations

The reactivity of the nitro group in this compound opens avenues for the creation of a diverse range of derivatives. For instance, reduction of the nitro group would yield the corresponding amine, 1,1,1,2,2,3,3-heptafluoroheptan-5-amine, a valuable synthon for the introduction of the heptafluoroheptyl moiety into more complex structures. Furthermore, the carbon atom alpha to the nitro group can be deprotonated to form a nitronate anion, which can then participate in various carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction or Michael additions.

However, a thorough review of available scientific literature does not yield specific studies focused on the synthesis and application of derivatives of this compound in novel organic transformations. Research in this specific area appears to be limited or not publicly documented.

Potential Contributions to Fluorous Chemistry and Specialized Solvent Systems

Fluorous chemistry utilizes highly fluorinated compounds that exhibit unique solubility profiles, being soluble in fluorinated solvents but poorly soluble in common organic solvents and water. wikipedia.org This property allows for facile separation and purification of reaction products and catalysts. wikipedia.org A compound such as this compound, with its significant fluorine content, possesses the potential to be a component in fluorous chemistry applications. wikipedia.org

The heptafluoroheptyl group can act as a "fluorous ponytail," a functional group that imparts fluorous character to a molecule. wikipedia.org By attaching this group to a catalyst or a reagent, it could be selectively extracted from a reaction mixture using a fluorous solvent, simplifying purification and enabling catalyst recycling. Despite this theoretical potential, there is a lack of specific research in the available literature detailing the application of this compound or its derivatives in the development of fluorous biphase systems or other specialized solvent applications.

Application in the Development of High-Performance Materials (e.g., polymers with enhanced thermal and chemical stability)

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and excellent weathering resistance. These characteristics are a direct result of the high bond energy of the carbon-fluorine bond. It is plausible that a monomer derived from this compound could be incorporated into polymer structures to impart some of these desirable fluoropolymer properties. For example, a derivative containing a polymerizable group, such as a vinyl or acrylic moiety, could be synthesized and subsequently polymerized or copolymerized.

The heptafluoroheptyl side chains would be expected to enhance the thermal and chemical stability of the resulting polymer. However, a review of the scientific and patent literature did not reveal any specific instances of this compound being utilized as a monomer or precursor for the synthesis of high-performance polymers.

Future Research Directions in the Field of Highly Fluorinated Nitroalkane Chemistry

The field of highly fluorinated nitroalkane chemistry, while niche, holds potential for future discoveries and applications. Future research could focus on several key areas. A primary direction would be the development of efficient and scalable synthetic routes to a wider variety of these compounds, including this compound.

Further exploration of the reactivity of the nitro group in the presence of a perfluoroalkyl chain is warranted. Investigating the influence of the strongly electron-withdrawing fluoroalkyl group on the acidity of the α-protons and the subsequent reactivity of the nitronate anion could lead to novel synthetic methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。